![molecular formula C18H19N5O4 B3068660 (2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol CAS No. 705967-67-5](/img/structure/B3068660.png)
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Übersicht
Beschreibung
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its interactions with different biological targets.
Chemical Structure
The molecular structure of this compound includes a purine base linked to a hexahydropyrano-dioxin framework. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory processes and cancer progression.
Enzyme Interaction Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various enzymes. These studies reveal that the compound may interact with:
- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes have been noted, which are crucial in inflammation and cancer.
- Cholinesterases : The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests implications for neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value indicating moderate cytotoxicity. This suggests that the compound may be developed as a potential anticancer agent.
-
Enzyme Inhibition Profiles :
- Docking studies demonstrated that the compound binds effectively to AChE and BChE with varying affinities. The structure activity relationship (SAR) analysis indicated that modifications in the phenyl ring influence inhibitory potency.
Research Findings
Recent findings highlight that the compound's unique structure allows it to engage in multiple interactions with target proteins:
- Hydrogen Bonding : The presence of amino groups facilitates hydrogen bonding with enzyme active sites.
- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions enhancing binding stability.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential as a small molecule inhibitor targeting specific cancer pathways. In particular, it has shown promise in inhibiting the KRAS G12C mutant, which is implicated in various cancers .
- Case studies have demonstrated that derivatives of purine-based compounds can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
- Antiviral Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Biochemical Applications
- Enzyme Inhibition :
- Bioconjugation :
Pharmacological Insights
-
Pharmacodynamics and Pharmacokinetics :
- Understanding the pharmacodynamics involves studying how the compound interacts with biological systems at the molecular level. Initial findings suggest favorable binding affinities to target proteins involved in disease mechanisms.
- Pharmacokinetic studies are essential to determine absorption rates and bioavailability when administered in vivo.
-
Toxicity Studies :
- Safety assessments are crucial for any new compound entering clinical trials. Early toxicity studies indicate a need for careful dose management to minimize adverse effects while maximizing therapeutic efficacy.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
(2R,4aR,7R,8S,8aS)-7-(6-aminopurin-9-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c19-16-13-17(21-8-20-16)23(9-22-13)11-6-25-12-7-26-18(27-15(12)14(11)24)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,24H,6-7H2,(H2,19,20,21)/t11-,12-,14+,15-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLVQOCMTCXGKK-YYTKTWKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.